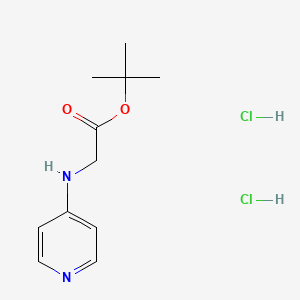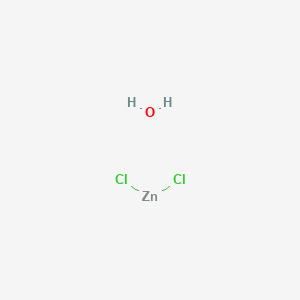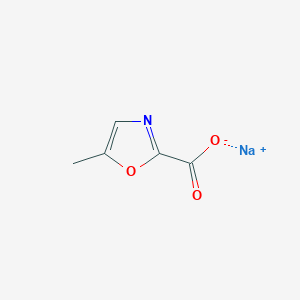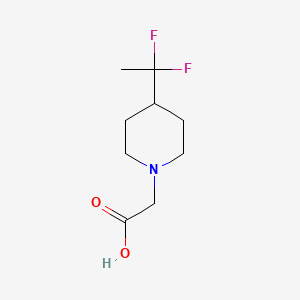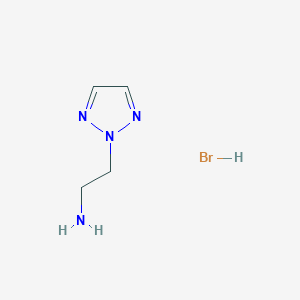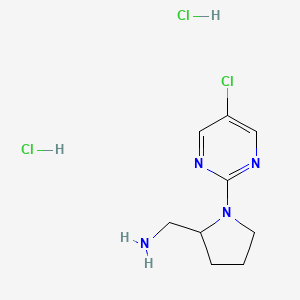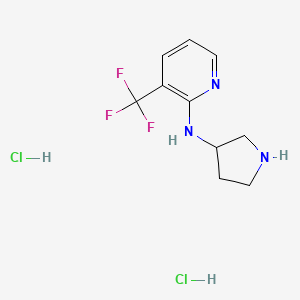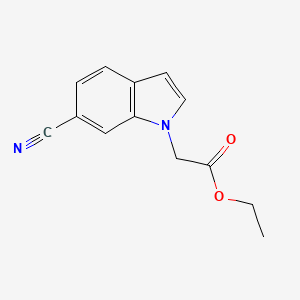
Ethyl 2-(6-cyano-1H-indol-1-yl)acetate
Overview
Description
Ethyl 2-(6-cyano-1H-indol-1-yl)acetate is a unique chemical compound with the linear formula C13H12N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H12N2O2 . The InChI code for this compound is 1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-4-3-10(8-14)7-12(11)15/h3-7H,2,9H2,1H3 .Physical And Chemical Properties Analysis
This compound is a crystalline solid with a white-yellowish color. It has a melting point of 159-161°C and a boiling point of 542.4°C. The compound has a moderate solubility in most organic solvents but is insoluble in water.Scientific Research Applications
Novel Synthesis Methods
Researchers have developed simple, novel, and efficient synthesis methods for compounds related to Ethyl 2-(6-cyano-1H-indol-1-yl)acetate. For instance, Nassiri and Milani (2020) described a series of novel compounds synthesized from reactions involving benzothiazole and ethyl bromocyanoacetate with indole derivatives, yielding good results under specific conditions (Nassiri & Milani, 2020).
Chemical Reactivity and Mechanisms
Studies on the chemical reactivity of 1,3-disubstituted indole derivatives have revealed the formation of novel functionalized indolenines under specific conditions, showcasing the versatility of indole derivatives in organic synthesis (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993). Additionally, research by Clayton, Black, and Harper (2008) investigated the cyclisation mechanisms of indolo oxime ethers to form various ethyl carboxylates, contributing to the understanding of reaction pathways and electronic requirements (Clayton, Black, & Harper, 2008).
Antimicrobial Activity
Some derivatives of this compound have been studied for their antimicrobial properties. Prasad (2017) synthesized compounds demonstrating antimicrobial activity, highlighting the potential of these derivatives in developing new antibacterial agents (Prasad, 2017).
Structural Analysis
Boukhedena et al. (2018) focused on the crystal structure of a compound closely related to this compound, providing insight into the molecular configuration and intermolecular interactions within the crystal lattice (Boukhedena et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(6-cyanoindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-4-3-10(8-14)7-12(11)15/h3-7H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJKLMODIFABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









